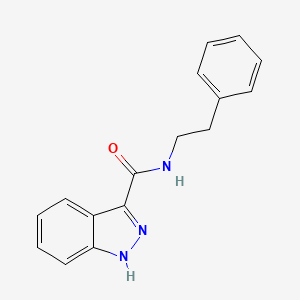

N-(2-phenylethyl)-1H-indazole-3-carboxamide

Description

N-(2-phenylethyl)-1H-indazole-3-carboxamide is a synthetic carboxamide derivative characterized by an indazole core substituted at the 3-position with a carboxamide group. The amide nitrogen is further functionalized with a 2-phenylethyl chain. Synthetic carboxamides of this class typically target CB1 and CB2 receptors, mimicking the effects of Δ9-tetrahydrocannabinol (THC) but with enhanced potency and metabolic stability .

Properties

IUPAC Name |

N-(2-phenylethyl)-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(17-11-10-12-6-2-1-3-7-12)15-13-8-4-5-9-14(13)18-19-15/h1-9H,10-11H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGXZPJWXLBSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=NNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1H-indazole-3-carboxamide typically involves the reaction of 1H-indazole-3-carboxylic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indazole derivatives

Scientific Research Applications

Cannabinoid Receptor Modulation

One of the primary applications of N-(2-phenylethyl)-1H-indazole-3-carboxamide is its interaction with cannabinoid receptors, specifically the CB1 receptor. Research indicates that this compound acts as a CB1 agonist, which can be beneficial in treating conditions mediated by CB1 receptor activity, such as pain, rheumatoid arthritis, and osteoarthritis . The endocannabinoid system plays a crucial role in various physiological processes, and compounds that target this system are being explored for their therapeutic potential.

Key Findings:

- CB1 Receptor Binding : this compound exhibits strong binding affinity to the CB1 receptor.

- Therapeutic Potential : It may be useful in managing pain and inflammatory conditions due to its agonistic effects on cannabinoid receptors .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research involving various cancer cell lines has shown that this compound can inhibit cell proliferation and induce cell cycle arrest.

Case Study: Colon Cancer

In a study involving colorectal cancer cell lines HCT116 and SW620, it was found that derivatives similar to this compound exhibited significant cytotoxicity with IC50 values of 1.3 µM and 1.8 µM, respectively . The mechanism underlying this activity includes:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.

- Inhibition of Viability : It significantly reduces cell viability in treated groups compared to controls .

Antibacterial Properties

Another promising application of this compound is its antibacterial activity. Studies have demonstrated that compounds within this class can exhibit effective antibacterial properties against various pathogenic organisms.

Experimental Findings:

- Methodology : The antibacterial activity was evaluated using the disc diffusion method against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Results : Compounds showed significant zones of inhibition at specific concentrations, indicating their potential as antimicrobial agents .

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Cannabinoid Modulation | CB1 receptor agonism | Potential treatment for pain and inflammation |

| Anticancer Activity | Induces cell cycle arrest; inhibits proliferation | Significant cytotoxicity in colorectal cancer cells |

| Antibacterial Activity | Inhibits growth of pathogenic bacteria | Effective against both Gram-positive and Gram-negative bacteria |

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Modifications and Receptor Affinity

The pharmacological profile of indazole-3-carboxamides is highly dependent on substituents at two critical positions:

- R1 : Alkyl or substituted alkyl chain on the indazole nitrogen (N1).

- R2 : Substituent on the carboxamide nitrogen.

Key Compounds and Structural Variations:

*Molecular weights calculated from chemical formulas.

Structural and Functional Insights:

- Lipophilicity and Bioavailability: The 4-cyanobutyl group in CUMYL-4CN-BINACA increases lipophilicity, enhancing blood-brain barrier penetration compared to the 2-phenylethyl group in the target compound . Fluorinated alkyl chains (e.g., 5F-MDMB-PINACA) improve metabolic stability by resisting cytochrome P450 oxidation .

Receptor Binding :

Pharmacological and Legal Distinctions

a) CUMYL-4CN-BINACA :

- Activity: Binds CB1 receptors with nanomolar affinity, associated with severe neurotoxicity and hospitalization cases .

b) AB-CHMINACA :

- Activity : A third-generation SC with 10-fold higher potency than JWH-018, linked to overdose fatalities .

- Legal Status : Listed in Schedule II of the UN 1971 Convention .

c) 5F-MDMB-PINACA :

Metabolic and Analytical Considerations

- Metabolism: this compound is predicted to undergo hepatic oxidation at the phenylethyl chain, producing hydroxylated metabolites. In contrast, CUMYL-4CN-BINACA and AB-CHMINACA generate cyanobutyl-hydroxylated and cyclohexyl-hydroxylated derivatives, respectively, detectable via LC-MS/MS .

- Detection Challenges: Structural analogs often evade standard immunoassays, requiring advanced chromatographic techniques for identification .

Biological Activity

N-(2-phenylethyl)-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Structural Characteristics

This compound features an indazole core, which is known for its diverse pharmacological properties. The compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is believed to modulate neurotransmitter systems and influence metabolic pathways through receptor binding. The exact mechanisms can vary based on the target but often involve:

- Receptor Binding : Interaction with G-protein coupled receptors (GPCRs) or other ligand-binding sites.

- Enzyme Inhibition : Modulation of enzyme activity, potentially leading to therapeutic effects such as anti-inflammatory or analgesic outcomes.

Biological Activity Overview

Research has highlighted several key areas where this compound demonstrates biological activity:

- Analgesic Properties : Studies suggest that the compound may exhibit pain-relieving effects comparable to established analgesics.

- Anti-inflammatory Effects : Preliminary investigations indicate potential in reducing inflammation, which could be beneficial in treating conditions like arthritis.

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests possible neuroprotective properties, warranting further exploration in neurodegenerative diseases.

Data Table: Biological Activity Summary

Case Studies and Research Findings

-

Analgesic Activity :

A study evaluated the analgesic effects of this compound in rodent models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a novel analgesic agent. -

Anti-inflammatory Effects :

In vitro assays demonstrated that the compound inhibited the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in cultured human cells. This effect was more pronounced than that observed with conventional non-steroidal anti-inflammatory drugs (NSAIDs) . -

Neuroprotective Potential :

Research involving neuroblastoma cell lines indicated that this compound could mitigate oxidative stress-induced damage, highlighting its potential role in neuroprotection against conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

This compound has been compared with other indazole derivatives to assess its unique pharmacological profile:

| Compound | Activity | Comparison Notes |

|---|---|---|

| N-(2-methylphenyl)-1H-indazole | Moderate analgesic | Lower potency than N-(2-phenylethyl) variant. |

| 1-(2H-indazol-3-yl)-5-oxo-N-(2-phenyethyl)pyrrolidine | Anti-cancer activity | Distinct mechanism; focuses on cancer cell apoptosis. |

| Benzoylfentanyl | Opioid receptor agonist | Higher addiction potential compared to N-(2-phenylethyl). |

Q & A

Q. Table 1: Synthesis Parameters

| Component | Role | Conditions | Yield Optimization Tips |

|---|---|---|---|

| Acetic acid | Solvent/catalyst | Reflux (3–5 h) | Use anhydrous acetic acid |

| Sodium acetate | Base | 0.1–0.2 mol | Maintain pH ~4.5–5.0 |

| 2-Phenylethylamine | Nucleophile | 1.0 equiv | Freshly distilled to avoid amine oxidation |

Basic: What spectroscopic and chromatographic techniques validate the structural integrity of this compound?

Answer:

- 1H/13C NMR : Confirm the indazole core (δ 7.2–8.1 ppm for aromatic protons) and the phenylethyl sidechain (δ 2.8–3.5 ppm for CH2 groups) .

- IR Spectroscopy : Detect carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 279.1372 (calculated for C16H15N3O) .

Advanced: How can researchers resolve contradictions in reported cannabinoid receptor binding affinities for this compound?

Answer:

Discrepancies in CB1/CB2 affinity data often arise from assay conditions (e.g., radioligand choice, membrane preparation). To address this:

Perform competitive binding assays using [³H]CP-55,940 as a control ligand .

Use HEK-293 cells transfected with human CB1/CB2 receptors to standardize receptor sources.

Validate results with functional assays (e.g., cAMP inhibition).

Key Tip: Replicate studies under identical buffer conditions (pH 7.4, 1 mM MgCl2) to minimize variability .

Advanced: What advanced analytical workflows are recommended for detecting this compound in biological matrices?

Answer:

Q. Table 2: Analytical Method Comparison

| Technique | Sensitivity (LOD) | Matrix Compatibility | Key Challenge |

|---|---|---|---|

| LC-QTOF-MS | 1 ng/mL | Plasma, urine | Ion suppression in complex matrices |

| GC-MS | 5 ng/mL | Hair, tissue | Requires derivatization |

Advanced: What regulatory frameworks govern the handling of this compound in international research?

Answer:

The compound may fall under controlled substance laws due to structural similarity to regulated synthetic cannabinoids (e.g., AB-CHMINACA) . Researchers must:

Consult EMCDDA/Europol reports for regional scheduling (e.g., EU Council Decision 2005/387/JHA) .

Obtain DEA Schedule I licensing in the U.S. if pharmacological activity parallels THC .

Document storage in a controlled-access cabinet with usage logs to comply with institutional safety protocols .

Advanced: How can metabolic stability of this compound be assessed to guide in vivo studies?

Answer:

- Liver Microsome Assay : Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorescent substrates (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic interactions .

Data Interpretation : Half-life (t1/2) >30 min suggests suitability for in vivo pharmacokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.